molecular formula C22H33N3O3 B4259466 1-[2-Methoxy-5-[(2-pyridin-2-ylethylamino)methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol

1-[2-Methoxy-5-[(2-pyridin-2-ylethylamino)methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol

Cat. No.: B4259466
M. Wt: 387.5 g/mol
InChI Key: LFLRHDMDSCZPAH-UHFFFAOYSA-N
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Description

1-[2-Methoxy-5-[(2-pyridin-2-ylethylamino)methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol is a complex organic compound that belongs to the class of beta-blockers. These compounds are typically used in the treatment of cardiovascular diseases due to their ability to block beta-adrenergic receptors, thereby reducing heart rate and blood pressure.

Preparation Methods

The synthesis of 1-[2-Methoxy-5-[(2-pyridin-2-ylethylamino)methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically involves:

    Formation of the phenoxy intermediate: This step involves the reaction of 2-methoxy-5-({[2-(2-pyridinyl)ethyl]amino}methyl)phenol with an appropriate halogenated compound under basic conditions to form the phenoxy intermediate.

    Amination: The phenoxy intermediate is then reacted with isopropyl(methyl)amine under controlled conditions to form the final product.

Industrial production methods often involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to enhance reaction rates and selectivity.

Chemical Reactions Analysis

1-[2-Methoxy-5-[(2-pyridin-2-ylethylamino)methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-Methoxy-5-[(2-pyridin-2-ylethylamino)methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol has several scientific research applications:

    Chemistry: It is used as a model compound in the study of beta-blockers and their chemical properties.

    Biology: Research involving this compound focuses on its effects on biological systems, particularly its interaction with beta-adrenergic receptors.

    Medicine: It is studied for its potential therapeutic effects in treating cardiovascular diseases, including hypertension and arrhythmias.

    Industry: The compound is used in the development of new pharmaceuticals and in the study of drug-receptor interactions.

Mechanism of Action

The mechanism of action of 1-[2-Methoxy-5-[(2-pyridin-2-ylethylamino)methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines like adrenaline and noradrenaline. This inhibition leads to a decrease in heart rate and blood pressure, making it effective in the treatment of cardiovascular conditions.

Comparison with Similar Compounds

1-[2-Methoxy-5-[(2-pyridin-2-ylethylamino)methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol can be compared with other beta-blockers such as propranolol, atenolol, and metoprolol. While all these compounds share a common mechanism of action, they differ in their pharmacokinetic properties, receptor selectivity, and side effect profiles. For instance:

    Propranolol: A non-selective beta-blocker with a broad range of applications but higher potential for side effects.

    Atenolol: A selective beta-1 blocker with fewer side effects on the respiratory system.

    Metoprolol: Another selective beta-1 blocker with a favorable side effect profile and commonly used in the treatment of hypertension.

The uniqueness of this compound lies in its specific chemical structure, which may offer distinct pharmacological advantages in certain therapeutic contexts.

Properties

IUPAC Name

1-[2-methoxy-5-[(2-pyridin-2-ylethylamino)methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O3/c1-17(2)25(3)15-20(26)16-28-22-13-18(8-9-21(22)27-4)14-23-12-10-19-7-5-6-11-24-19/h5-9,11,13,17,20,23,26H,10,12,14-16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLRHDMDSCZPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC(COC1=C(C=CC(=C1)CNCCC2=CC=CC=N2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-Methoxy-5-[(2-pyridin-2-ylethylamino)methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol

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